molecular formula C8H18N4S B1349983 4-(2-Piperidinoethyl)-3-thiosemicarbazide CAS No. 32806-53-4

4-(2-Piperidinoethyl)-3-thiosemicarbazide

Cat. No.: B1349983
CAS No.: 32806-53-4
M. Wt: 202.32 g/mol
InChI Key: ZGBPPUPQXGCBLN-UHFFFAOYSA-N
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Description

4-(2-Piperidinoethyl)-3-thiosemicarbazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring attached to an ethyl chain, which is further connected to a thiosemicarbazide group. The presence of both piperidine and thiosemicarbazide moieties in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Piperidinoethyl)-3-thiosemicarbazide typically involves the reaction of 2-piperidinoethylamine with thiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification methods. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated purification systems may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Piperidinoethyl)-3-thiosemicarbazide can undergo various types of chemical reactions, including:

    Oxidation: The thiosemicarbazide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiosemicarbazide group may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

4-(2-Piperidinoethyl)-3-thiosemicarbazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Piperidinoethyl)-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways. The thiosemicarbazide group can form covalent bonds with certain biomolecules, leading to the inhibition or activation of specific enzymes or receptors. The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Piperidinoethyl isothiocyanate: This compound shares a similar piperidine-ethyl structure but has an isothiocyanate group instead of a thiosemicarbazide group.

    4-(2-Piperidinoethyl)pyridine: This compound features a pyridine ring instead of a thiosemicarbazide group.

Uniqueness

4-(2-Piperidinoethyl)-3-thiosemicarbazide is unique due to the presence of both piperidine and thiosemicarbazide moieties in its structure. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-amino-3-(2-piperidin-1-ylethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4S/c9-11-8(13)10-4-7-12-5-2-1-3-6-12/h1-7,9H2,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBPPUPQXGCBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375171
Record name N-[2-(Piperidin-1-yl)ethyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32806-53-4
Record name N-[2-(Piperidin-1-yl)ethyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32806-53-4
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